molecular formula C17H13N3O2S2 B3113386 4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1951444-80-6

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B3113386
CAS RN: 1951444-80-6
M. Wt: 355.4 g/mol
InChI Key: IPSPSTQMMQADNA-UHFFFAOYSA-N
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Description

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide is a compound that contains a thiazole ring, which is a heterocycle with sulfur and nitrogen . Thiazole rings are important in the world of chemistry due to their aromaticity and the many reactive positions they offer . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to exhibit antimicrobial activity. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .

Antitumor Activity

Some 2,4-disubstituted thiazole compounds have shown antitumor activity. These compounds contained N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 .

Antioxidant Activity

Thiazole derivatives have been associated with antioxidant activity. This property can be beneficial in the treatment of diseases caused by oxidative stress .

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been found to exhibit analgesic and anti-inflammatory activities, making them potential candidates for pain management and treatment of inflammatory conditions .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity. This makes them potential candidates for the development of new antiviral drugs .

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activity. For example, Pramipexole, which contains a 2-amino-thiazole moiety, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .

properties

IUPAC Name

4-benzyl-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c18-12-15-11-16(24(21,22)20-17-19-8-9-23-17)7-6-14(15)10-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPSTQMMQADNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189447
Record name Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-cyano-N-(thiazol-2-yl)benzenesulfonamide

CAS RN

1951444-80-6
Record name Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-cyano-4-(phenylmethyl)-N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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